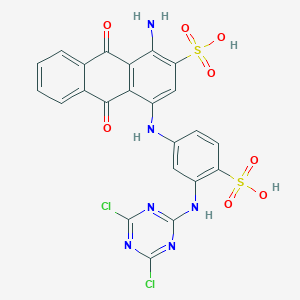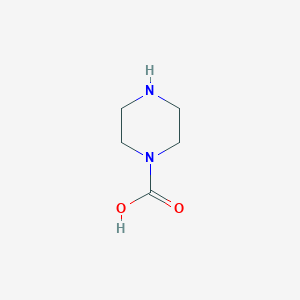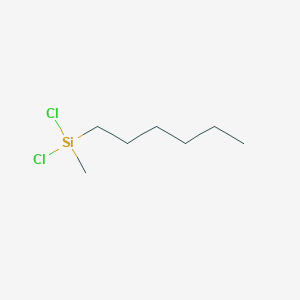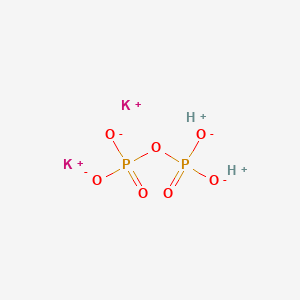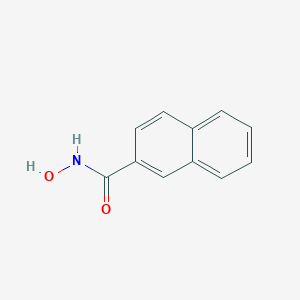
N-Hydroxy-2-naphthalenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-naphthalenecarboxamide is a chemical compound that has been widely used in scientific research for many years. This compound is also known as NHA and has been found to have a wide range of applications in the field of biochemistry and molecular biology.
Wirkmechanismus
NHA inhibits HDAC enzymes by binding to the active site of the enzyme. This leads to an increase in acetylation of histones, which can lead to changes in gene expression. NHA has also been found to inhibit the activity of other enzymes, including DNA methyltransferase and topoisomerase II.
Biochemische Und Physiologische Effekte
NHA has been found to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of HDAC enzymes. NHA has also been found to have anti-angiogenic properties by inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
NHA has several advantages for lab experiments, including its ability to inhibit HDAC enzymes and induce cell cycle arrest and apoptosis in cancer cells. However, NHA has limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of NHA in scientific research. One direction is to develop more potent and selective HDAC inhibitors based on the structure of NHA. Another direction is to investigate the potential of NHA as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, the use of NHA in combination with other drugs may lead to improved therapeutic outcomes.
Synthesemethoden
NHA can be synthesized using various methods, including the reaction of 2-naphthalenecarboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-naphthol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The yield of NHA can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
NHA has been widely used in scientific research due to its ability to inhibit histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. NHA has been found to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
10335-79-2 |
|---|---|
Produktname |
N-Hydroxy-2-naphthalenecarboxamide |
Molekularformel |
C11H9NO2 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
N-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C11H9NO2/c13-11(12-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H,12,13) |
InChI-Schlüssel |
PCJLUGWQCHMMAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NO |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NO |
Andere CAS-Nummern |
10335-79-2 |
Synonyme |
2-naphthohydroxamic acid N,N-naphthaloylhydroxylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



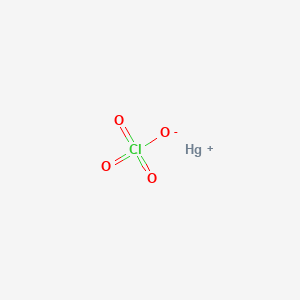
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)

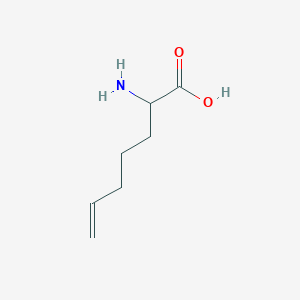
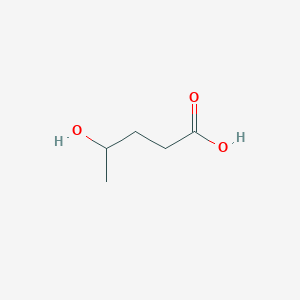
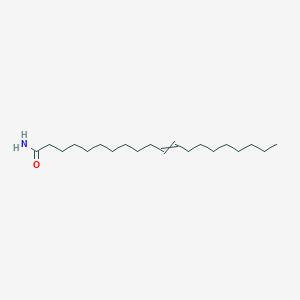
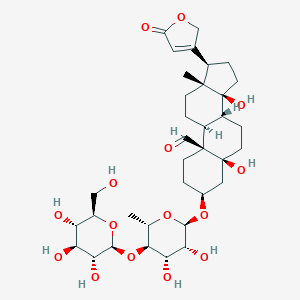
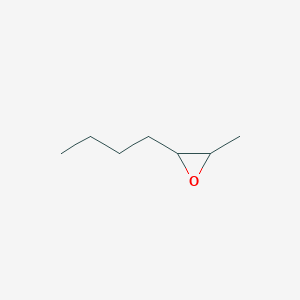
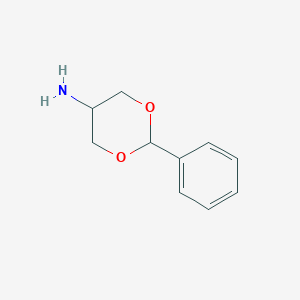
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)
